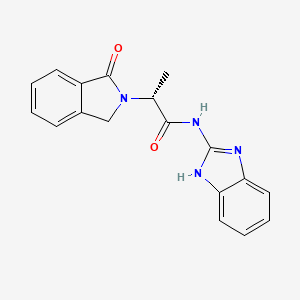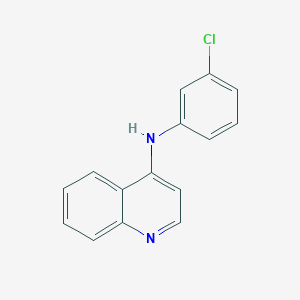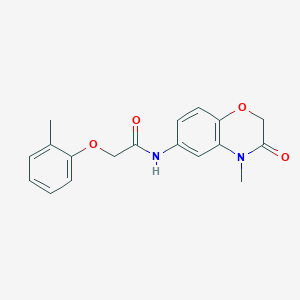
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a synthetic compound that belongs to the piperidine class of compounds and has been found to exhibit several biological activities.
Mécanisme D'action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is not well understood. However, it has been suggested that N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide may exert its biological activities through the modulation of the GABAergic system. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to enhance the activity of the GABAergic system, leading to its anti-inflammatory, analgesic, and anticonvulsant effects. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to exhibit several biochemical and physiological effects. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been found to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is a synthetic compound that can be easily synthesized in the lab. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to exhibit several biological activities, making it a potential drug target for the treatment of various diseases. However, the mechanism of action of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is not well understood, which limits its potential applications. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been found to exhibit low solubility, which may limit its bioavailability.
Orientations Futures
There are several future directions for the study of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. Further studies are needed to elucidate the mechanism of action of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. The potential use of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide as a drug target for the treatment of cancer and neurological disorders should be further explored. The development of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide analogs with improved solubility and bioavailability should also be investigated. Overall, N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has potential applications in various fields of scientific research and further studies are needed to fully understand its biological activities and potential therapeutic uses.
Figure 1: Synthesis of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
5-chloropyridine-2-carboxylic acid + cyclopropanecarbonyl chloride + triethylamine → acid chloride
Acid chloride + piperidine-4-carboxamide + base → N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
Méthodes De Synthèse
The synthesis of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves the reaction of 5-chloropyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine to form the corresponding acid chloride. This acid chloride is then reacted with piperidine-4-carboxamide in the presence of a base to yield N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. The overall synthesis of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is shown in Figure 1.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to exhibit several biological activities and has potential applications in various fields of scientific research. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to exhibit anticonvulsant and anxiolytic activities. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been studied for its potential use in the treatment of neurological disorders such as epilepsy and anxiety disorders. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been studied for its potential use as a drug target for the treatment of cancer.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-12-3-4-13(17-9-12)18-14(20)10-5-7-19(8-6-10)15(21)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXIOFKBILAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)



![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)